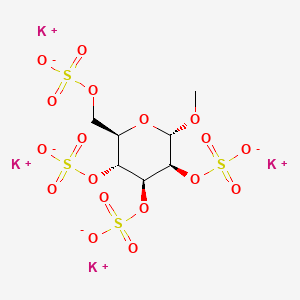

Methyl a-D-mannopyranoside 2,3,4,6-tetrasulfate potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

NMR Spectroscopy and Structural Analysis

The synthesis and study of methyl α-D-mannopyranoside sulfates, including their monosulfated derivatives, have been insightful for understanding the NMR spectroscopic properties of sulfated carbohydrates. This research is pivotal for the structural analysis of sulfated carbohydrate chains in N-glycoproteins. The 1H- and 13C-NMR spectroscopy of these sulfated monosaccharides helps in elucidating the structural details and the effects of sulfation on carbohydrate molecules (Contreras, Kamerling, & Vliegenthart, 2010).

Glycosylation Reactions

Glycosylation reactions involving methyl α-D-mannopyranoside derivatives are fundamental for synthesizing complex oligosaccharides and glycoconjugates. Studies demonstrate how sulfonate intermediates can be used in glycosylation to produce various glycostructures. This methodological approach is critical for synthesizing biologically significant oligosaccharides and for understanding the reactivity and selectivity of glycosylation reactions under different conditions (Awad, Ashry, & Schuerch, 1986).

Methylation Studies

Partial methylation of methyl α-D-mannopyranoside to produce a variety of methyl ethers of D-mannose provides insights into the chemical behavior and properties of methylated carbohydrates. These studies are essential for understanding the interactions and functionalities of carbohydrates in biological systems. The methodology for the partial methylation and the distribution of mono-, di-, and tri-methyl ethers of D-mannose has implications for the synthetic strategies in carbohydrate chemistry (Handa & Montgomery, 1969).

Synthesis of Monodeoxyfluorinated Derivatives

The synthesis of monodeoxyfluorinated derivatives of methyl α-D-mannopyranoside showcases the incorporation of fluorine atoms into carbohydrate structures, opening avenues for studying the influence of fluorine in modulating the physical and chemical properties of carbohydrates. Such derivatives are valuable for probing molecular interactions and for potential applications in medicinal chemistry (Khan, Jain, Abbas, & Matta, 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6+,7+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPXCLIBFFIKEA-FPRNHNDJSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10K4O18S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858061 |

Source

|

| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrapotassium;[(2S,3S,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

CAS RN |

359437-03-9 |

Source

|

| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)